![molecular formula C10H9F3O2 B1413595 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde CAS No. 1627691-86-4](/img/structure/B1413595.png)
4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde
Overview
Description
“4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde” is a chemical compound that contains several functional groups. The presence of the aldehyde group (-CHO) and the ether group (R-O-R’) suggest that this compound might have interesting reactivity. The fluorine atoms could also influence the chemical behavior of this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoropropoxy and fluorine groups onto a benzaldehyde backbone. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the ether and aldehyde groups, as well as the fluorine atoms. These groups could potentially affect the overall shape and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The ether group and the fluorine atoms could also participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and aldehyde groups, as well as the fluorine atoms, could affect properties such as polarity, boiling point, and solubility .Scientific Research Applications
Synthesis of Organic Compounds
4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde serves as a precursor in the synthesis of various organic compounds. For example, it has been utilized in the preparation of thiazolidin-4-one derivatives exhibiting promising antioxidant activities. The process involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile and acrylonitrile, leading to compounds with significant biological potential (El Nezhawy et al., 2009). Additionally, the compound has been used in the creation of 5-(4-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting its role in contributing to the synthesis of complex organic molecules with unique structural features (Zeng, 2010).
Radiochemical Synthesis
In radiochemistry, 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde is instrumental in the development of radiolabeled compounds. A notable application is the synthesis of 4-[18F]fluorobenzaldehyde from trimethylammoniumbenzaldehyde triflate. Optimizing this labeling procedure has paved the way for creating radiopharmaceuticals used in positron emission tomography (PET) imaging, demonstrating the compound's utility in advancing diagnostic imaging technologies (Yongxian, 2006).
Material Science
The compound also finds applications in material science, particularly in the synthesis of fluorinated microporous polymers. These materials exhibit enhanced properties for gas adsorption, demonstrating the compound's relevance in developing new materials with potential applications in carbon capture and storage. This is evidenced by the use of fluorobenzaldehyde derivatives to produce microporous polyaminal networks, which show significant CO2 adsorption capacities and selectivities over nitrogen and methane, indicating their potential for environmental remediation and energy applications (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2,2-difluoropropoxy)-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-10(12,13)6-15-8-3-2-7(5-14)9(11)4-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAVXYOUGKBIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)C=O)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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